1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a methoxybenzyl group, a thiophenyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves the reaction of an azide derivative of thiophene with an alkyne derivative to form the 1,2,3-triazole ring.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole derivative.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The triazole ring and thiophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzyl)-3-(phenyl)-urea: Lacks the triazole and thiophenyl groups, resulting in different chemical reactivity and biological activity.
1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl, leading to different electronic and steric properties.
Uniqueness
1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is unique due to the presence of the thiophen-3-yl group and the triazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-15-4-2-12(3-5-15)8-17-16(22)18-9-13-10-21(20-19-13)14-6-7-24-11-14/h2-7,10-11H,8-9H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLNVRKGHQIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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